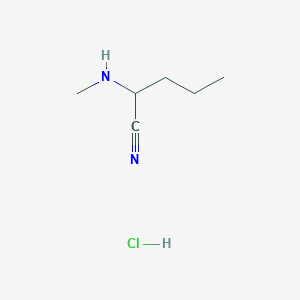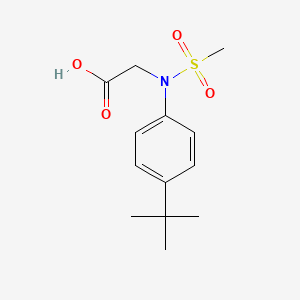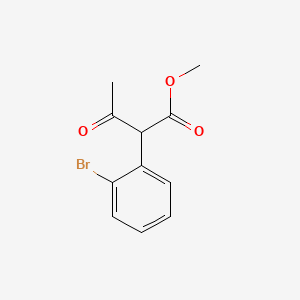
Methyl 2-(2-bromophenyl)-3-oxobutanoate
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “Methyl 2-(2-bromophenyl)-3-oxobutanoate” has been reported. For instance, a base-mediated decarboxylative annulation of ynones with methyl 2-(2-bromophenyl)acetates has been used to produce a broad range of benzoxepines . This method proceeds through a tandem [2 + 4] annulation, ring-opening decarboxylative reaction, and an intramolecular nucleophilic aromatic substitution reaction .Scientific Research Applications
Synthesis of Heterocyclic and Nitrogen-Containing Compounds
- Methyl 2-benzoylamino-2-oxobutanoate, a similar compound, was used to synthesize oxazolo[4,5-c]quinoline and 1-substituted 1H-imidazole-4-carboxylate derivatives, highlighting potential uses in creating complex chemical structures (Stanovnik et al., 2003).
Development of Novel Pharmacological Agents
- Compounds related to Methyl 2-(2-bromophenyl)-3-oxobutanoate, like DQP-1105, showed potential as N-methyl-d-aspartate (NMDA) receptor antagonists, suggesting applications in developing new drugs targeting these receptors (Acker et al., 2011).
Utility in Chemical Synthesis Techniques
- Methyl 2-(1,3-dithian-2-ylidene)-3-oxobutanoate was investigated as a nonthiolic, odorless, and practical reagent for thioacetalization, demonstrating its utility in specific chemical synthesis processes (Ran et al., 2005).
Labeling in NMR Studies
- A synthetic route for a related compound, 2-hydroxy-2-ethyl-3-oxobutanoate, was developed for specific labeling in NMR studies of high molecular weight proteins, suggesting potential applications in biochemistry and structural biology (Ayala et al., 2012).
Role in Producing Antioxidant Compounds
- This compound may be related to compounds isolated from marine red algae, which showed potent antioxidant activities, indicating potential use in developing natural antioxidants for food or pharmaceutical applications (Li et al., 2012).
Mechanism of Action
Mode of Action
The compound is known to participate in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The compound, being a brominated compound, can act as the halide in this reaction .
Biochemical Pathways
In the context of Suzuki–Miyaura cross-coupling reactions, the compound participates in a series of steps including oxidative addition, transmetalation, and reductive elimination . The bromine atom in the compound is replaced by an organoboron group during the transmetalation step .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption . The compound is also predicted to be an inhibitor of CYP1A2 .
Result of Action
The result of the compound’s action in a Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s reactivity can be influenced by the presence of a base in the reaction environment . Additionally, the compound’s stability and reactivity can be influenced by storage conditions . The compound is also known to be hygroscopic .
Properties
IUPAC Name |
methyl 2-(2-bromophenyl)-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-7(13)10(11(14)15-2)8-5-3-4-6-9(8)12/h3-6,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNLLHXMARGDDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]ethanimidate hydrochloride](/img/structure/B1407121.png)
![Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1407125.png)
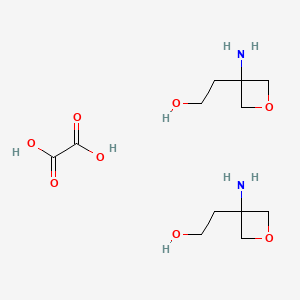
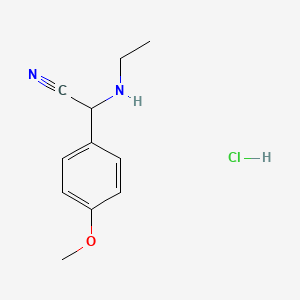
![Methyl 2-bromo-2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]acetate](/img/structure/B1407132.png)
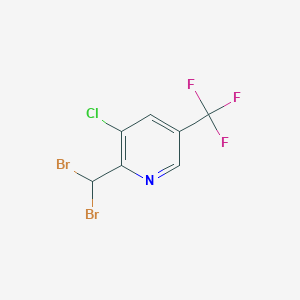
![[(E)-{1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino]urea](/img/structure/B1407134.png)
![4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1407135.png)
![(2E)-3-(dimethylamino)-1-[4-methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B1407136.png)
